Carulomycin A
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Overview
Description
Carulomycin A is a natural alkaloid featuring a 2,2’-bipyridine nucleus and a 6-aldoxime functional group. It was first discovered in 1959 from the cultures of the bacterium Streptomyces caeruleus . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carulomycin A can be synthesized through the activation of silent biosynthetic gene clusters in marine-derived actinomycete strains. One such strain, Actinoalloteichus sp. AHMU CJ021, has been shown to produce this compound when subjected to ribosome engineering and UV mutagenesis . The production titer can be significantly increased through medium optimization and response surface methodology .
Industrial Production Methods: Industrial production of this compound involves the cultivation of marine-derived actinomycetes under optimized conditions. The fermentation process typically includes the use of glucose, yeast, and peptone medium, followed by extraction using ethyl acetate and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: Carulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex biosynthetic processes involving nonribosomal peptide synthetases and polyketide synthases .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core 2,2’-bipyridine structure but exhibit different functional groups .
Scientific Research Applications
Carulomycin A has a wide range of scientific research applications:
Mechanism of Action
Carulomycin A exerts its effects through multiple mechanisms:
Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.
Immunosuppressive Activity: this compound inhibits the interferon-gamma-induced STAT1 signaling pathway, enhancing the transforming growth factor-beta-Smad3 signaling pathway.
Antibacterial Activity: The compound interferes with bacterial cell wall synthesis and protein production.
Comparison with Similar Compounds
Carulomycin A is unique due to its 2,2’-bipyridine nucleus and 6-aldoxime functional group. Similar compounds include:
Properties
CAS No. |
102116-97-2 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |
InChI Key |
JCTRJRHLGOKMCF-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Origin of Product |
United States |
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